molecular formula C5H10OS2 B092067 butoxymethanedithioic acid CAS No. 110-50-9

butoxymethanedithioic acid

Cat. No.: B092067
CAS No.: 110-50-9
M. Wt: 150.3 g/mol
InChI Key: TUZCOAQWCRRVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

butoxymethanedithioic acid: is an organic compound with the molecular formula C5H10OS2 O-butyl hydrogen carbonodithioate . This compound belongs to the class of esters, which are derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are widely used in various applications, including as solvents, plasticizers, and intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: butoxymethanedithioic acid can be synthesized through the esterification of carbonodithioic acid with butanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently.

    Transesterification: Another method involves the transesterification of a carbonodithioate ester with butanol.

Industrial Production Methods: Industrial production of carbonodithioic acid, O-butyl ester often involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Acidic Hydrolysis: Water and a strong acid catalyst (e.g., hydrochloric acid).

    Basic Hydrolysis: Sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols

Major Products:

Mechanism of Action

Mechanism of Action: The mechanism of action of carbonodithioic acid, O-butyl ester involves nucleophilic acyl substitution reactions. In hydrolysis, the ester carbonyl carbon is attacked by a nucleophile (water or hydroxide ion), leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the carboxylic acid and alcohol .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: butoxymethanedithioic acid is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its butyl group provides different solubility and reactivity characteristics compared to its ethyl, methyl, and propyl counterparts .

Properties

CAS No.

110-50-9

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

IUPAC Name

butoxymethanedithioic acid

InChI

InChI=1S/C5H10OS2/c1-2-3-4-6-5(7)8/h2-4H2,1H3,(H,7,8)

InChI Key

TUZCOAQWCRRVIP-UHFFFAOYSA-N

SMILES

CCCCOC(=S)S

Canonical SMILES

CCCCOC(=S)S

Related CAS

141-33-3 (mono-hydrochloride salt)
150-88-9 (zinc salt)
871-58-9 (mono-potassium salt)

Synonyms

utyl xanthate
butylxanthate
butylxanthate, cobalt salt
butylxanthate, copper (+1) salt
butylxanthate, copper (+2) salt
butylxanthate, lead (+2) salt
butylxanthate, monopotassium salt
butylxanthate, monosodium salt
butylxanthate, nickel (+2) salt
butylxanthate, zinc salt
zinc butylxanthate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.